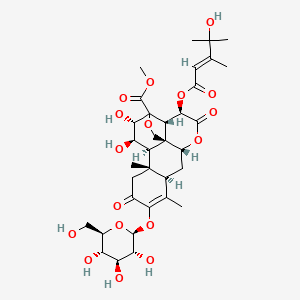

Yadanzioside L

描述

属性

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O17/c1-12(31(3,4)45)7-18(37)50-24-26-33-11-47-34(26,30(44)46-6)27(42)22(41)25(33)32(5)9-15(36)23(13(2)14(32)8-17(33)49-28(24)43)51-29-21(40)20(39)19(38)16(10-35)48-29/h7,14,16-17,19-22,24-27,29,35,38-42,45H,8-11H2,1-6H3/b12-7+/t14-,16+,17+,19+,20-,21+,22+,24+,25+,26+,27-,29-,32-,33+,34?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXORSYVERYBCU-GPWDFBTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)O)(OC5)C(=O)OC)O)O)C)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H](C([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)O)(OC5)C(=O)OC)O)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

726.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99132-97-5 | |

| Record name | Yadanzioside-L | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099132975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

In-Depth Technical Guide: Discovery, Isolation, and Characterization of Yadanzioside L from Brucea javanica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a complex quassinoid glycoside, has been identified as a significant bioactive constituent of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on its potential as an antileukemic agent. Detailed experimental protocols for its extraction and purification are outlined, alongside a summary of its physicochemical and spectroscopic data. Furthermore, this document explores the current understanding of its mechanism of action, including the induction of apoptosis and cell cycle arrest, and proposes potential signaling pathways involved in its cytotoxic effects on cancer cells.

Introduction

Brucea javanica (L.) Merr., a member of the Simaroubaceae family, is a plant renowned in traditional medicine for its diverse therapeutic properties. Phytochemical investigations have revealed a rich array of secondary metabolites, with quassinoids being a prominent class of compounds exhibiting potent biological activities, including anticancer, antimalarial, and antiviral effects. Among these, this compound has emerged as a compound of interest due to its demonstrated antileukemic properties.

This guide serves as a technical resource for researchers and drug development professionals, consolidating the available scientific data on this compound. It aims to provide a detailed understanding of its discovery, the methodologies for its isolation, and its structural elucidation, thereby facilitating further research and development of this promising natural product.

Discovery and Initial Characterization

This compound was first isolated from the seeds of Brucea javanica by Yoshimura and colleagues in 1985.[1] It is classified as a C20 quassinoid glycoside, a group of bitter principles known for their complex structures and significant biological activities.[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₆O₁₇ | [4] |

| Molecular Weight | 726.7 g/mol | [4] |

| CAS Registry Number | 99132-97-5 | [4] |

| Appearance | Amorphous solid | |

| IUPAC Name | methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate | [4] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from Brucea javanica seeds involves a multi-step process of extraction and chromatographic separation. The following is a detailed protocol based on established methodologies for the isolation of quassinoid glycosides from this plant source.[1]

Plant Material

Dried, defatted seeds of Brucea javanica (L.) Merr. are used as the starting material.

Extraction

-

The powdered seeds are subjected to exhaustive extraction with methanol (MeOH) at room temperature.

-

The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.

-

The crude extract is then suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH).

Chromatographic Purification

The water-soluble fraction, which contains the glycosidic quassinoids, is subjected to a series of chromatographic steps for the isolation of this compound.

-

Initial Column Chromatography: The water-soluble fraction is applied to a Diaion HP-20 column and eluted with a stepwise gradient of water and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Silica Gel Column Chromatography: Fractions enriched with this compound are pooled and further purified by silica gel column chromatography, eluting with a chloroform-methanol-water solvent system.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a reversed-phase C18 column using a methanol-water or acetonitrile-water gradient as the mobile phase.

The workflow for the isolation and purification of this compound is depicted in the following diagram:

Structural Elucidation

The structure of this compound was determined through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H-NMR | Signals corresponding to a complex polycyclic aglycone and a glucose moiety. Characteristic signals for olefinic protons, acetyl groups, and methyl groups are observed. |

| ¹³C-NMR | Resonances confirming the presence of a quassinoid skeleton with 20 carbon atoms, a glucose unit, and an ester side chain. Signals for carbonyls, olefinic carbons, and oxygenated carbons are identified. |

| Mass Spectrometry (MS) | The electrospray ionization mass spectrum (ESI-MS) typically shows a protonated molecular ion peak [M+H]⁺ at m/z 727.3, which is consistent with the molecular formula C₃₄H₄₆O₁₇.[5] |

Biological Activity and Mechanism of Action

This compound has been shown to possess significant antileukemic activity.[1] While the precise molecular mechanisms are still under investigation, recent studies on this compound and related quassinoids have provided insights into its potential modes of action.

Cytotoxicity and Antiproliferative Effects

A recent network pharmacology study identified this compound as a key bioactive component in Brucea javanica oil emulsion with activity against lung cancer.[5] The in vitro antiproliferative effects against A549 lung cancer cells are summarized in Table 3.

| Parameter | This compound | Positive Control (Cisplatin) | Reference |

| IC₅₀ (48 h) | 18.7 ± 1.2 μM | 6.5 ± 0.8 μM | [5] |

| Apoptosis Induction | 43.2% | 61.8% | [5] |

| Cell Cycle Arrest | G2/M phase | S phase | [5] |

Proposed Signaling Pathways

Based on the observed biological activities of this compound and related quassinoids, several signaling pathways are implicated in its anticancer effects.

5.2.1. Induction of Apoptosis

This compound induces apoptosis in cancer cells.[5] This programmed cell death is a critical mechanism for eliminating malignant cells. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of caspases.

5.2.2. Cell Cycle Arrest

The arrest of the cell cycle at the G2/M phase by this compound prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.[5] This effect is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

5.2.3. Potential Involvement of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is frequently dysregulated in leukemia and other cancers, promoting cell proliferation and survival.[6][7][8][9][10] A related compound, Yadanziolide A, has been shown to inhibit the JAK/STAT pathway in hepatocellular carcinoma. Given the structural similarity and shared biological activities, it is plausible that this compound may also exert its antileukemic effects through the modulation of this pathway.

A proposed logical relationship of this compound's mechanism of action is presented in the following diagram:

Conclusion and Future Directions

This compound, a quassinoid glycoside from Brucea javanica, represents a promising lead compound for the development of novel antileukemic therapies. This guide has provided a detailed overview of its discovery, isolation, and known biological activities.

Future research should focus on several key areas:

-

Optimization of Isolation Protocols: Development of more efficient and scalable methods for the isolation of this compound to facilitate further preclinical and clinical studies.

-

Elucidation of Detailed Mechanism of Action: Comprehensive studies to definitively identify the specific molecular targets and signaling pathways modulated by this compound in leukemia cells. The role of the JAK/STAT pathway, in particular, warrants further investigation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to explore the structure-activity relationships and to potentially develop derivatives with improved potency and selectivity.

-

In Vivo Efficacy and Safety: Rigorous in vivo studies in animal models of leukemia are necessary to evaluate the therapeutic potential and safety profile of this compound.

The information compiled in this technical guide provides a solid foundation for advancing the research and development of this compound as a potential therapeutic agent for leukemia and possibly other cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quassinoids: From Traditional Drugs to New Cancer Therapeutics | Bentham Science [benthamscience.com]

- 4. Yadanzioside-L | C34H46O17 | CID 6436225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Yadanzioside-L (99132-97-5) for sale [vulcanchem.com]

- 6. JAK/STAT in leukemia: a clinical update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAKs to STATs: A tantalizing therapeutic target in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ups and Downs of STAT Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inflammation-driven activation of JAK/STAT signaling reversibly accelerates acute myeloid leukemia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JAK/STAT in leukemia: a clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Nature's Bitter Pills: A Technical Guide to the Biosynthesis of Quassinoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quassinoids, a class of heavily modified triterpenoids primarily found in the Simaroubaceae family, are renowned for their potent biological activities, including anticancer, antimalarial, and insecticidal properties. Their complex structures, often adorned with sugar moieties to form glycosides, have long posed a significant challenge to both chemical synthesis and biotechnological production. This technical guide provides a comprehensive overview of the current understanding of the quassinoid glycoside biosynthetic pathway in plants, with a primary focus on the model organism Ailanthus altissima (Tree of Heaven). We delve into the elucidated early stages of the pathway, from the cyclization of 2,3-oxidosqualene to the formation of the key protolimonoid intermediate, melianol. The guide further explores the putative downstream modifications—the intricate series of oxidations, rearrangements, and cleavages that forge the diverse quassinoid skeletons—and the subsequent glycosylation events. Detailed experimental protocols that have been instrumental in pathway discovery are provided, alongside structured tables of the available biochemical data. Visualizations of the biosynthetic pathway and experimental workflows are presented to facilitate a deeper understanding of the complex processes involved. This document serves as a critical resource for researchers aiming to unravel the complete biosynthetic route and for drug development professionals seeking to harness these valuable natural products through metabolic engineering and synthetic biology approaches.

Introduction to Quassinoids

Quassinoids are a group of C18, C19, C20, C22, and C25 degraded triterpenoids characterized by a heavily oxidized and rearranged picrasane skeleton.[1] They are the bitter principles of the Simaroubaceae family and are of significant pharmaceutical interest due to their wide range of biological activities.[1] The addition of sugar moieties to the quassinoid aglycone, a process known as glycosylation, can significantly impact their solubility, stability, and bioactivity. Despite their therapeutic potential, the low abundance of these compounds in their natural sources and the complexity of their structures make their production challenging. A thorough understanding of their biosynthetic pathway is therefore a prerequisite for developing sustainable biotechnological production platforms.

Until recently, the biochemical basis of quassinoid biosynthesis was entirely unknown.[2][3][4] Groundbreaking research has now illuminated the initial committed steps, revealing a fascinating evolutionary connection to another prominent group of triterpenoids, the limonoids.[3][4]

The Quassinoid Biosynthetic Pathway

The biosynthesis of quassinoids can be conceptually divided into three main stages:

-

Upstream Pathway: The formation of the triterpenoid precursor, 2,3-oxidosqualene, via the mevalonate (MVA) or methylerythritol phosphate (MEP) pathway.

-

Early Pathway: The cyclization of 2,3-oxidosqualene and subsequent modifications to form the shared protolimonoid intermediate, melianol.

-

Late-Stage Pathway (Putative): The extensive tailoring of the melianol scaffold through oxidations, ring cleavages, and lactone formations, followed by glycosylation to produce the final quassinoid glycosides.

Early Pathway: From Squalene to the Protolimonoid Melianol

Recent studies in Ailanthus altissima have successfully identified the first three enzymes that catalyze the conversion of 2,3-oxidosqualene to melianol.[2][5] This discovery confirmed the long-held hypothesis that quassinoids and limonoids share a common biosynthetic origin.[3][4] The pathway begins with the cyclization of 2,3-oxidosqualene, a universal precursor for triterpenoids.

The key enzymatic steps are:

-

Cyclization: An oxidosqualene cyclase (OSC), specifically a tirucalla-7,24-dien-3β-ol synthase (termed AaOSC2 in A. altissima), catalyzes the initial cyclization of 2,3-oxidosqualene to form tirucalla-7,24-dien-3β-ol.[5]

-

Oxidation I: A cytochrome P450 monooxygenase, AaCYP71CD4 , hydroxylates tirucalla-7,24-dien-3β-ol.[5]

-

Oxidation II: A second cytochrome P450, AaCYP71BQ17 , performs a further oxidation to yield the protolimonoid melianol .[5]

These three genes (AaOSC2, AaCYP71CD4, and AaCYP71BQ17) are co-expressed, particularly in the roots of A. altissima, suggesting a coordinated regulation of this initial pathway segment.[1]

Late-Stage Pathway: The Uncharted Territory of Scaffold Diversification and Glycosylation

The conversion of melianol into the vast array of quassinoid structures is a complex process that remains largely uncharacterized. It is hypothesized to involve a series of "late-stage" tailoring reactions, including:

-

Oxidative C-ring cleavage: A key step in forming the characteristic picrasane skeleton.

-

Lactone and hemiketal formation: Common features in many quassinoid structures.

-

Further oxidations, reductions, and acylations: These reactions contribute to the high degree of functionalization and diversity.

The enzyme families most likely responsible for these transformations are cytochrome P450 monooxygenases (CYPs) , 2-oxoglutarate-dependent dioxygenases (2-ODDs) , and short-chain dehydrogenases/reductases (SDRs) .[4] Identifying the specific enzymes from these large gene families that are involved in quassinoid biosynthesis is a major ongoing research challenge.

Glycosylation: The final step in the formation of quassinoid glycosides is the attachment of one or more sugar units to the aglycone. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs) .[6][7] UGTs are a large and diverse family of enzymes that transfer a sugar moiety (like glucose, rhamnose, or xylose) from a nucleotide sugar donor to an acceptor molecule.[8] The specific UGTs responsible for glycosylating quassinoids have not yet been identified. Mining the A. altissima transcriptome for UGTs that are co-expressed with the early pathway genes could be a promising strategy for their discovery.

Quantitative Data

Quantitative biochemical data for the quassinoid biosynthetic pathway is currently very limited in the public domain. The focus of initial research has been on gene identification and functional validation rather than detailed enzyme kinetics.

Table 1: Identified Genes in Quassinoid Biosynthesis from Ailanthus altissima

| Gene Name | Enzyme Class | Proposed Function | Substrate | Product |

|---|---|---|---|---|

| AaOSC2 | Oxidosqualene Cyclase | Triterpene scaffold formation | 2,3-Oxidosqualene | Tirucalla-7,24-dien-3β-ol |

| AaCYP71CD4 | Cytochrome P450 | Oxidation | Tirucalla-7,24-dien-3β-ol | Oxidized Intermediate |

| AaCYP71BQ17 | Cytochrome P450 | Oxidation | Oxidized Intermediate | Melianol |

Note: Detailed kinetic parameters (Km, kcat) for these enzymes have not been reported.

Table 2: Gene Expression and Metabolite Distribution

| Data Type | Observation | Implication | Reference |

|---|---|---|---|

| Gene Expression | AaOSC2, AaCYP71CD4, and AaCYP71BQ17 are co-expressed and show highest expression in root tissues. | The early stages of quassinoid biosynthesis likely occur in the roots. | [1][5] |

| Metabolite Distribution | Major quassinoids (e.g., ailanthone) are found in various plant tissues, not just the roots. | Suggests that transport of biosynthetic intermediates or final products occurs throughout the plant. |[5] |

Experimental Protocols

The elucidation of the early quassinoid pathway relied on a combination of transcriptomics, bioinformatics, and heterologous expression. The following sections provide a generalized methodology for the key experiments.

Protocol: Gene Discovery via Transcriptome Analysis

This protocol outlines the workflow for identifying candidate biosynthetic genes from a non-model plant.

-

Tissue Collection and RNA Extraction: Collect various tissues from A. altissima (e.g., roots, stems, leaves, flowers). Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Assess RNA quality and quantity (e.g., using a Bioanalyzer). Prepare RNA-Seq libraries from high-quality RNA samples. Perform deep sequencing on a platform such as the Illumina NovaSeq to generate a de novo transcriptome assembly.

-

Transcriptome Assembly and Annotation: Assemble the high-quality reads into transcripts using software like Trinity or SPAdes. Annotate the assembled transcripts by comparing them against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) using BLASTx. Identify protein domains using InterProScan.

-

Candidate Gene Selection: Based on the hypothesized pathway (e.g., involvement of OSCs and CYPs), search the annotated transcriptome for transcripts belonging to these gene families. Use co-expression analysis to identify genes that show expression patterns similar to known pathway "bait" genes (if any). For quassinoids, this involves looking for OSCs and CYPs highly expressed in root tissue.

Protocol: Functional Characterization by Transient Expression in Nicotiana benthamiana

This protocol describes how to validate the function of candidate genes using a plant-based transient expression system.

-

Vector Construction: Synthesize the full-length coding sequences of the candidate genes (e.g., AaOSC2, AaCYP71CD4) and clone them into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Agrobacterium Transformation: Transform the resulting expression plasmids into a competent Agrobacterium tumefaciens strain (e.g., AGL1 or GV3101) by electroporation.

-

Infiltration: Grow the transformed Agrobacterium cultures to an OD600 of ~0.8-1.0. Pellet the cells, and resuspend them in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl2, 150 µM acetosyringone). Infiltrate the abaxial side of the leaves of 4-5 week old N. benthamiana plants using a needleless syringe. For multi-enzyme pathways, co-infiltrate a mixture of the different Agrobacterium strains.

-

Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf patches. Freeze-dry the tissue and grind to a fine powder. Extract metabolites with a suitable solvent, such as methanol or ethyl acetate.

-

Metabolite Analysis: Evaporate the solvent and redissolve the extract in a suitable solvent for analysis. Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products by comparing the mass spectra and retention times to authentic standards or by structural elucidation using tandem MS (MS/MS).

Future Outlook and Conclusion

The elucidation of the early steps in quassinoid biosynthesis represents a significant breakthrough, paving the way for the complete unraveling of this complex pathway.[5] The immediate future of research in this field will undoubtedly focus on the identification and characterization of the late-stage tailoring enzymes responsible for converting melianol into the diverse quassinoid aglycones. The application of single-cell transcriptomics and advanced proteomic techniques, combined with the co-expression analysis tools already proven effective, will be crucial in this endeavor.

Furthermore, the identification of the specific glycosyltransferases that decorate the quassinoid scaffolds is a critical next step for producing specific, bioactive glycosides. Once the complete pathway is known, the focus can shift to metabolic engineering. Reconstituting the entire pathway in a heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana, could provide a scalable and sustainable platform for the production of high-value quassinoids for pharmaceutical development.

References

- 1. researchgate.net [researchgate.net]

- 2. repo.uni-hannover.de [repo.uni-hannover.de]

- 3. Frontiers | Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Identification of early quassinoid biosynthesis in the invasive tree of heaven (Ailanthus altissima) confirms evolutionary origin from protolimonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycosyltransferases in plant natural product synthesis: characterization of a supergene family - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of Yadanzioside L: A Spectroscopic and Mechanistic Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectroscopic data used for the characterization of Yadanzioside L, a quassinoid glycoside isolated from Brucea javanica. The document summarizes its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines typical experimental protocols for its isolation and analysis, and explores its potential mechanism of action through a representative signaling pathway.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry provides the elemental composition, while one- and two-dimensional NMR experiments reveal the intricate connectivity of atoms within the molecule.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for determining the molecular formula of this compound.

| Parameter | Value |

| Molecular Formula | C₃₄H₄₆O₁₇ |

| Exact Mass | 726.2735 Da |

| Ionization Mode | Electrospray (ESI-MS) |

| Observed Ion | [M+Na]⁺, [M+H]⁺ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data, typically acquired in deuterated pyridine (Pyridine-d₅), are fundamental for the complete structural assignment of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR Spectroscopic Data (500 MHz, Pyridine-d₅)

| Atom No. | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 5.60 | dd | 12.0, 6.0 |

| 7 | 4.25 | d | 8.0 |

| 11 | 4.90 | br s | |

| 12 | 6.10 | d | 8.0 |

| 15 | 6.35 | d | 5.0 |

| 1'-Glc | 5.15 | d | 7.5 |

| OCH₃ | 3.75 | s | |

| CH₃-4 | 1.90 | s | |

| CH₃-10 | 1.75 | s | |

| CH₃-13 | 1.40 | s | |

| Side Chain | |||

| 2' | 6.90 | q | 7.0 |

| 3' | 2.10 | d | 7.0 |

| 4'-OH | 4.50 | s | |

| CH₃-3' | 1.25 | d | 7.0 |

| CH₃-4' | 1.50 | s | |

| CH₃-4' | 1.55 | s |

¹³C NMR Spectroscopic Data (125 MHz, Pyridine-d₅)

| Atom No. | δC (ppm) | Atom No. | δC (ppm) |

| 1 | 84.1 | 15 | 78.9 |

| 2 | 45.2 | 16 | 208.1 |

| 3 | 78.5 | 20 | 170.5 |

| 4 | 40.1 | 21 | 52.5 |

| 5 | 52.3 | Glucose | |

| 6 | 28.5 | 1' | 102.5 |

| 7 | 79.8 | 2' | 75.1 |

| 8 | 78.2 | 3' | 78.0 |

| 9 | 45.8 | 4' | 71.8 |

| 10 | 43.5 | 5' | 78.9 |

| 11 | 71.2 | 6' | 62.9 |

| 12 | 165.4 | Side Chain | |

| 13 | 125.1 | 1'' | 167.8 |

| 14 | 168.2 | 2'' | 128.9 |

| 3'' | 139.5 | ||

| 4'' | 72.1 | ||

| 5'' | 25.8 | ||

| 6'' | 26.1 | ||

| 7'' | 21.5 |

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

Isolation Protocol

-

Extraction: The dried and powdered seeds of Brucea javanica are typically extracted with methanol (MeOH) at room temperature.

-

Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. This compound, being a glycoside, is expected to be enriched in the more polar fractions.

-

Chromatography: The polar fraction is subjected to multiple chromatographic steps for purification.

-

Column Chromatography: Initial separation is performed on a silica gel column using a gradient elution system, often a mixture of CHCl₃ and MeOH.

-

Preparative HPLC: Final purification is achieved using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase such as a water/acetonitrile gradient.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Samples are dissolved in Pyridine-d₅, and chemical shifts are referenced to the residual solvent signals.

-

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

Potential Signaling Pathway in Antileukemic Activity

This compound has demonstrated antileukemic activity. While its precise molecular targets are still under investigation, related quassinoids from Brucea javanica have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. The diagram below illustrates a plausible signaling pathway that may be affected by this compound, leading to the induction of apoptosis in leukemia cells.

Caption: Hypothetical signaling pathway for this compound's antileukemic effect.

This proposed mechanism suggests that this compound may inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of programmed cell death (apoptosis). Further research is necessary to validate these specific molecular interactions.

Unraveling the Biological Profile of Yadanzioside L: A Call for Focused Research

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents from natural sources is a continuous endeavor. Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., presents itself as a molecule of interest, yet its specific biological activities remain largely uncharted territory within the scientific community.

Brucea javanica, a plant with a long history in traditional Chinese medicine, is recognized for its diverse pharmacological properties, including anti-inflammatory, antimalarial, and antitumor effects.[1][2] Its seeds and the oil extracted from them, known as Yadanzi oil, are complex mixtures of various bioactive compounds, with this compound being one of the identified constituents.[3] While the therapeutic potential of Brucea javanica is often attributed to the synergistic or individual actions of its components, specific data delineating the bioactivities of this compound are conspicuously sparse in current literature.

The Knowledge Gap: A Lack of Specific Data

Despite numerous studies on other compounds from Brucea javanica, such as Yadanziolide A, Brusatol, and Luteolin, which have demonstrated significant anti-cancer properties, research focusing specifically on this compound is limited.[2][3] This critical knowledge gap prevents a thorough understanding of its potential contribution to the overall therapeutic effects of Brucea javanica extracts. Consequently, quantitative data, such as IC50 values for cytotoxicity or anti-inflammatory assays, detailed experimental protocols for its biological evaluation, and elucidation of its mechanism of action and associated signaling pathways, are not currently available in published research.

Context from a Related Compound: Yadanzioside P

In contrast, a related compound, Yadanzioside P, also isolated from Brucea javanica, has been reported to possess antileukemic activity.[4] This finding suggests that other yadanziosides, including this compound, may also harbor cytotoxic or other valuable biological properties. However, without direct experimental evidence, any potential activities of this compound remain speculative.

Future Directions and the Need for Targeted Investigation

The absence of specific data on this compound underscores a significant opportunity for future research. A systematic investigation into its biological activities is warranted to unlock its potential therapeutic value. Key areas for future exploration should include:

-

Isolation and Purification: Development of efficient protocols for the isolation and purification of high-purity this compound to enable accurate biological testing.

-

In Vitro Screening: Comprehensive screening of this compound against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

-

Anti-inflammatory Assays: Evaluation of its potential to modulate inflammatory pathways using relevant in vitro models.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

Such dedicated research would not only fill the existing void in our understanding of this specific natural product but could also pave the way for the development of new therapeutic agents. For now, this compound remains an enigmatic molecule, holding the promise of its lineage from a medicinally potent plant, a promise that awaits validation through rigorous scientific inquiry.

References

- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. Study on the Mechanism of Yadanzi Oil in Treating Lung Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yadanzioside P, a new antileukemic quassinoid glycoside from Brucea javanica (L.) Merr with the 3-O-(beta-D-glucopyranosyl)bruceantin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Yadanzioside L: A Technical Guide on the Putative Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific mechanism of action for Yadanzioside L in cancer cells is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented activities of structurally related quassinoid compounds isolated from the same plant, Brucea javanica. The information presented herein, particularly regarding signaling pathways and quantitative data, is primarily derived from studies on compounds like Yadanziolide A, Brusatol, and Bruceine D, and should be considered as a putative framework for understanding the potential anticancer effects of this compound.

Introduction to this compound and the Quassinoids of Brucea javanica

This compound is a member of the quassinoid family, a group of highly oxygenated triterpenoid compounds derived from plants of the Simaroubaceae family.[1] It is isolated from the fruits of Brucea javanica (L.) Merr., a plant with a long history in traditional Chinese medicine for treating various ailments, including cancer.[2][3][4] Quassinoids are the primary bioactive constituents responsible for the antitumor properties of Brucea javanica extracts.[2][4] Other prominent anticancer quassinoids from this plant include Brusatol, Bruceine D, and Yadanziolide A.[2][5][6][7] Given their structural similarities, it is hypothesized that this compound shares common mechanisms of action with these more extensively studied compounds.

The anticancer effects of Brucea javanica quassinoids are multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.[2][3][7]

Quantitative Data on the Anticancer Activity of Brucea javanica Quassinoids

Table 1: In Vitro Cytotoxicity (IC50) of Brucea javanica Quassinoids in Human Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |

| Brusatol | Pancreatic Cancer | PANC-1 | 0.36 | [5] |

| Brusatol | Pancreatic Cancer | SW1990 | 0.10 | [5] |

| Brusatol | Breast Cancer | MCF-7 | 0.08 | [5] |

| Bruceine A | Breast Cancer | MCF-7 | 0.261 - 0.880 | [8] |

| Bruceine A | Breast Cancer | MDA-MB-231 | 0.261 - 0.880 | [8] |

| Bruceine D | Breast Cancer | MCF-7 | 18.999 | [8] |

| Bruceine D | Breast Cancer | MDA-MB-231 | 24.064 | [8] |

| Yadanziolide A | Liver Cancer | HepG2, LM-3, Huh-7 | Effective at ≥ 0.1 | [9] |

| B. javanica Ethanolic Extract | Colon Cancer | HT29 | 48 ± 2.5 µg/mL (48h) | [10] |

Core Mechanism of Action: Induction of Apoptosis

A primary mechanism by which Brucea javanica quassinoids are thought to exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for eliminating damaged or cancerous cells.[10] It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Evidence suggests that quassinoids can trigger both.

The Extrinsic and Intrinsic Apoptotic Pathways

Studies on Brucea javanica extracts and their isolated quassinoids have shown modulation of key proteins in both apoptotic pathways.[10] This includes:

-

Activation of Initiator Caspases: Increased activity of caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).[10]

-

Activation of Executioner Caspases: Upregulation of caspase-3, the primary executioner caspase that cleaves various cellular substrates, leading to the morphological changes characteristic of apoptosis.[10]

-

Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, a critical step in the intrinsic pathway.[10]

-

Upregulation of p53: Increased expression of the tumor suppressor protein p53, which can halt the cell cycle and induce apoptosis in response to cellular stress.[10]

Modulation of Key Signaling Pathways

Beyond direct apoptosis induction, quassinoids from Brucea javanica are known to interfere with several signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often hyperactivated in cancer, promoting cell proliferation and survival. Yadanziolide A has been shown to inhibit the phosphorylation of JAK2 and STAT3, effectively blocking this pro-survival signaling cascade in hepatocellular carcinoma.[9] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting cell death.[9]

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Studies on Brucea javanica oil and its constituents suggest an inhibitory effect on this pathway, potentially by down-regulating key components like EGFR, which acts upstream of PI3K.[11] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.[7]

NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer cell survival by upregulating anti-apoptotic genes. Brusatol has been shown to inhibit the NF-κB pathway, contributing to its pro-apoptotic effects.[5] By blocking NF-κB, quassinoids can sensitize cancer cells to apoptosis.

Experimental Protocols

The investigation of a compound's anticancer mechanism involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments relevant to the study of this compound.

General Experimental Workflow

A typical workflow to characterize the anticancer mechanism of a novel compound like this compound is outlined below.

References

- 1. Yadanzioside-L (99132-97-5) for sale [vulcanchem.com]

- 2. Frontiers | Major Constituents From Brucea javanica and Their Pharmacological Actions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemical and biological activities of an anticancer plant medicine: Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brusatol: A potential anti-tumor quassinoid from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Yadanziolide A Inhibits Proliferation and Induces Apoptosis of Hepatocellular Carcinoma via JAK-STAT Pathway: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The apoptotic effects of Brucea javanica fruit extract against HT29 cells associated with p53 upregulation and inhibition of NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanisms of Brucea javanica in the treatment of oral squamous cell carcinoma: a network pharmacology, molecular docking, and experimental study - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of Yadanzioside L Against Tobacco Mosaic Virus (TMV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tobacco Mosaic Virus (TMV) remains a significant threat to a wide range of agricultural crops, causing substantial economic losses worldwide. The development of effective and environmentally benign antiviral agents is a critical area of research. Yadanzioside L, a quassinoid isolated from the seeds of Brucea javanica (L.) Merr., has demonstrated notable antiviral activity against TMV. This technical guide provides an in-depth overview of the antiviral properties of this compound, including its known efficacy, putative mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel plant-derived antiviral compounds.

Introduction

This compound is a structurally complex natural product belonging to the quassinoid family of compounds. These bitter principles, primarily found in the Simaroubaceae family, are known for a wide range of biological activities. Recent studies have highlighted the potent anti-TMV activity of this compound, identifying it as a promising candidate for the development of a novel class of plant virucides. This document synthesizes the available data on this compound and related quassinoids to provide a technical foundation for further research and development.

Quantitative Antiviral Data

The antiviral efficacy of this compound and other structurally related quassinoids has been quantified using standard virological assays. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: In Vitro Antiviral Activity of this compound and Related Quassinoids against TMV

| Compound | Type | Source | IC50 (µM) | Positive Control (Ningnanmycin) IC50 (µM) | Reference |

| This compound | Quassinoid | Brucea javanica | 4.86 | 117.3 | [1] |

| Brusatol | Quassinoid | Brucea javanica | 3.42 | 117.3 | [1] |

| Bruceine B | Quassinoid | Brucea javanica | 4.55 | 117.3 | [1] |

| Bruceoside B | Quassinoid | Brucea javanica | 5.66 | 117.3 | [1] |

| Yadanzioside I | Quassinoid | Brucea javanica | 4.22 | 117.3 | [1] |

| Bruceine D | Quassinoid | Brucea javanica | 5.21 | 117.3 | [1] |

| Yadanziolide A | Quassinoid | Brucea javanica | 4.98 | 117.3 | [1] |

Table 2: Putative In Vivo Efficacy of Quassinoids Against TMV

| Compound | Assay | Effect | Endpoint | Reference |

| Ailanthone | Western Blot | Inhibition of TMV Coat Protein (CP) Accumulation | Reduced CP levels in treated plants | [2] |

| Ailanthone | GFP-tagged TMV | Inhibition of Systemic Virus Spread | Reduced GFP fluorescence in systemic leaves | [2] |

Note: In vivo efficacy data for this compound is not yet available. The data for Ailanthone, another quassinoid, is presented as a likely indicator of the potential in vivo effects of this compound.

Proposed Mechanism of Action

While the precise mechanism of action for this compound against TMV has not been definitively elucidated, research on related quassinoids suggests a multi-faceted approach involving both direct antiviral effects and the induction of host defense responses.[2]

Direct Antiviral Action: Interference with Viral Assembly

One of the proposed direct antiviral mechanisms of quassinoids is the inhibition of TMV assembly. This may occur through the binding of the compound to the TMV coat protein (CP), preventing its proper polymerization around the viral RNA. This disruption of virion formation would effectively halt the replication cycle and prevent the spread of the virus.

Induction of Host Defense: Modulation of Signaling Pathways

This compound may also exert its antiviral effects by stimulating the plant's innate immune system. The two primary defense signaling pathways in plants against viral pathogens are the Salicylic Acid (SA) and Jasmonic Acid (JA) pathways.

-

Salicylic Acid (SA) Pathway: The SA pathway is a key player in inducing Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that is effective against a wide range of pathogens, including viruses. Activation of the SA pathway leads to the expression of Pathogenesis-Related (PR) proteins, which have antimicrobial and antiviral properties. It is plausible that this compound could act as an elicitor, triggering the SA signaling cascade.

-

Jasmonic Acid (JA) Pathway: The JA pathway is also involved in plant defense, though its role in antiviral resistance can be complex and sometimes antagonistic to the SA pathway. Some compounds can modulate the crosstalk between these two pathways to enhance the overall defense response.

The following diagram illustrates the proposed signaling pathways potentially modulated by this compound.

Caption: Proposed mechanism of this compound against TMV.

Detailed Experimental Protocols

The following protocols are standard methods for evaluating the anti-TMV activity of compounds like this compound.

Virus Purification

-

Inoculation: Mechanically inoculate the leaves of a systemic host plant, such as Nicotiana tabacum cv. Samsun, with a purified TMV suspension.

-

Harvesting: After 2-3 weeks, harvest the systemically infected leaves.

-

Homogenization: Homogenize the leaves in a phosphate buffer (e.g., 0.1 M, pH 7.2).

-

Clarification: Centrifuge the homogenate at low speed to remove cell debris.

-

Precipitation: Precipitate the virus from the supernatant using polyethylene glycol (PEG) and NaCl.

-

Resuspension and Centrifugation: Resuspend the pellet in buffer and perform differential centrifugation (low speed followed by high speed) to purify the virus particles.

-

Concentration Determination: Determine the virus concentration spectrophotometrically.

Half-Leaf Method (In Vivo Assay)

-

Plant Material: Use a local lesion host plant, such as Nicotiana glutinosa or Chenopodium amaranticolor.

-

Compound Application: On the left half of a fully expanded leaf, apply a solution of this compound at the desired concentration. Apply the solvent control to the right half of the same leaf.

-

Inoculation: After a specified time (e.g., 1 hour), lightly dust the entire leaf with carborundum and then mechanically inoculate with a purified TMV suspension.

-

Incubation: Maintain the plants in a controlled environment (e.g., greenhouse) for 3-4 days.

-

Data Collection: Count the number of local lesions on both the treated and control halves of the leaf.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

The following diagram outlines the experimental workflow for the half-leaf method.

Caption: Experimental workflow for the half-leaf method.

Leaf-Disk Method (In Vitro/In Vivo Assay)

-

Plant Material: Use leaves from a suitable host plant.

-

Disk Preparation: Use a cork borer to obtain uniform leaf disks.

-

Treatment: Float the leaf disks in a solution containing TMV and various concentrations of this compound. Include a virus-only control.

-

Incubation: Incubate the leaf disks under controlled conditions (light and temperature) for 48-72 hours.

-

Analysis: Extract total protein or RNA from the leaf disks.

-

Quantification: Determine the level of TMV coat protein or RNA using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or qRT-PCR (quantitative Reverse Transcription Polymerase Chain Reaction).

-

Calculation: Calculate the inhibition of viral replication based on the reduction in viral protein or RNA levels compared to the control.

Conclusion and Future Directions

This compound has emerged as a potent natural compound with significant antiviral activity against TMV. Its proposed dual mechanism of action, involving both direct viral inhibition and the induction of host defenses, makes it a particularly attractive candidate for further development. Future research should focus on:

-

Elucidating the precise molecular target(s) of this compound.

-

Conducting comprehensive in vivo efficacy studies under greenhouse and field conditions.

-

Investigating the impact of this compound on the SA and JA signaling pathways through transcriptomic and proteomic analyses.

-

Optimizing formulation and delivery methods to enhance its stability and bioavailability.

A deeper understanding of the antiviral properties of this compound will pave the way for the development of a new generation of effective and sustainable plant protection agents.

References

Preliminary In Vitro Studies on the Cytotoxicity of Yadanzioside L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside L, a quassinoid compound isolated from the seeds of Brucea javanica, has garnered interest within the scientific community for its potential anticancer properties. Preliminary in vitro studies and network pharmacology analyses suggest that this compound may exert cytotoxic effects on cancer cells through the modulation of key signaling pathways, including the TP53 and MAPK pathways. This technical guide provides a comprehensive overview of the available data on the in vitro cytotoxicity of this compound, detailed experimental protocols for assessing its effects, and visual representations of the implicated signaling pathways.

Data Presentation: Quantitative Analysis of Cytotoxicity

The cytotoxic and anti-proliferative effects of this compound have been evaluated in human lung adenocarcinoma (A549) cells. The available quantitative data from preliminary studies are summarized below.

| Cell Line | Assay Type | Parameter | Value |

| A549 (Human Lung Adenocarcinoma) | Proliferation Assay | IC50 (48h) | 18.7 ± 1.2 µM |

| A549 (Human Lung Adenocarcinoma) | Apoptosis Assay | Apoptosis Induction | 43.2% |

| A549 (Human Lung Adenocarcinoma) | Cell Cycle Analysis | Phase of Arrest | G2/M Phase |

Experimental Protocols

This section details the methodologies for key experiments to assess the in vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

This compound

-

Human cancer cell lines (e.g., A549)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium (DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in the culture medium. After 24 hours, replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

-

Incubation with Compound: Incubate the cells with the compound for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound.

-

Cell Harvesting: Collect cells by trypsinization.

-

Washing: Wash the cells with PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol and fix overnight at -20°C.

-

Rehydration and RNAse Treatment: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

PI Staining: Add PI staining solution and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

Based on network pharmacology predictions, this compound may exert its cytotoxic effects by upregulating the tumor suppressor protein p53 and inhibiting the Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2).

The Therapeutic Potential of Yadanzioside L: A Technical Review and Future Outlook

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L, a quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., is emerging as a compound of interest within the extensive phytochemical landscape of traditional medicine. While the broader extracts of Brucea javanica have established roles in treating various ailments, including cancer, specific research into its individual components is crucial for targeted drug development. This technical guide synthesizes the current, albeit limited, understanding of this compound's therapeutic potential, focusing primarily on recent computational analyses that predict its mechanism of action in oncology. This document outlines the predicted signaling pathways, summarizes the bioactive context of its source, and provides a workflow for its identification through modern research techniques, highlighting the critical need for direct experimental validation to substantiate these promising in silico findings.

Introduction

Brucea javanica (L.) Merr., a plant utilized for centuries in traditional Chinese medicine, is a rich source of quassinoids—a class of bitter, tetracyclic triterpenoids known for their diverse biological activities, including potent antineoplastic effects. Among the numerous compounds isolated from its fruit, this compound has been identified as a potentially significant bioactive molecule. Recent advancements in network pharmacology and molecular docking have enabled researchers to deconvolute the complex interactions of traditional herbal formulations and predict the roles of individual constituents. A 2024 study focusing on Yadanzi oil emulsion, a preparation from Brucea javanica, identified this compound as one of its 13 primary active ingredients with predicted therapeutic relevance to lung cancer. This guide provides an in-depth look at the computational evidence pointing to this compound's potential and the methodologies used to derive these predictions.

Bioactive Components of Brucea javanica

This compound is part of a complex mixture of bioactive compounds within Brucea javanica. Understanding this context is essential for appreciating its potential role. The table below summarizes key components identified in the plant and their generally reported activities.

| Compound Class | Representative Compound(s) | Reported Bioactivity |

| Quassinoid Glycosides | This compound , Yadanzioside P, Bruceoside B | Antineoplastic (Predicted), Antileukemic |

| Quassinoids | Brusatol, Bruceine D | Nrf2 Inhibition, Notch Inhibition, Anti-cancer |

| Flavonoids | Luteolin | Anti-cancer, Anti-inflammatory |

| Sterols | β-sitosterol | Anti-cancer, Immunomodulatory |

This table provides a general overview. The specific activities of each compound are subject to ongoing research.

Predicted Antineoplastic Mechanism of this compound

Computational studies are pivotal in forming hypotheses for subsequent experimental validation. A recent network pharmacology analysis combined with molecular docking simulations has illuminated a potential mechanism through which this compound may exert anti-cancer effects, specifically in the context of lung cancer.

Predicted Signaling Pathway: TP53 and MAPK1

The 2024 network pharmacology study predicted that the therapeutic effect of Yadanzi oil emulsion on lung cancer is mediated by inducing the expression of the tumor suppressor protein TP53 (p53) and inhibiting the activation of Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2). Molecular docking simulations further suggested that key compounds within the oil, including this compound, could stably bind to these protein targets.

The proposed mechanism involves two critical cellular processes:

-

Upregulation of TP53: TP53 is a crucial tumor suppressor that regulates the cell cycle and induces apoptosis (programmed cell death) in response to cellular stress or DNA damage. Its activation can halt the proliferation of cancer cells.

-

Inhibition of MAPK1 (ERK2): The MAPK/ERK pathway is a central signaling cascade that promotes cell proliferation, differentiation, and survival. Its over-activation is a common feature in many cancers. Inhibition of MAPK1 can therefore suppress tumor growth and migration.

It is critical to note that while this compound was identified as a key potential contributor to this mechanism, the in vitro experimental validation in the aforementioned study was performed using other components of the oil, namely luteolin and β-sitosterol. Direct experimental evidence confirming that this compound itself modulates TP53 and MAPK1 is currently lacking in published literature.

Yadanzioside L: A Technical Guide on its Role in Traditional Chinese Medicine and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L is a quassinoid glycoside isolated from the fruit of Brucea javanica (L.) Merr., a plant with a long history of use in Traditional Chinese Medicine (TCM) for treating conditions such as dysentery, malaria, and cancer.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its phytochemical properties, its role within the context of TCM, and its potential as a modern therapeutic agent. This document summarizes the available, albeit limited, quantitative data on its biological activities, details relevant experimental protocols for its study, and visualizes the key signaling pathways that are likely modulated by this class of compounds. While specific data for this compound is sparse, this guide draws upon research on closely related quassinoids from Brucea javanica to infer its potential mechanisms of action and guide future research.

Introduction to this compound and Brucea javanica

Brucea javanica, known in Chinese as 'Ya-Dan-Zi', has been a staple in TCM for centuries, traditionally used for its anti-inflammatory, anti-parasitic, and anti-tumor properties.[1] The therapeutic effects of this plant are largely attributed to its rich composition of chemical constituents, with quassinoids being one of the most significant and extensively studied groups. This compound is one such quassinoid glycoside found in the seeds of Brucea javanica.

Chemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₃₄H₄₆O₁₇ |

| Molecular Weight | 726.7 g/mol |

| Class | Quassinoid Glycoside |

| Source | Brucea javanica (L.) Merr. |

Biological Activities and Therapeutic Potential

While research specifically on this compound is limited, studies on related quassinoids from Brucea javanica suggest potent anti-cancer and anti-inflammatory activities.

Anti-Cancer Activity

Quassinoids from Brucea javanica have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] For instance, other yadanziosides and related compounds like brusatol have shown potent antileukemic activity.[1] A study based on network pharmacology has identified this compound as one of the active compounds in Yadanzi oil, suggesting its potential involvement in the treatment of lung cancer through the modulation of pathways such as the p53/MAPK1 signaling pathway.[4]

Table 1: Cytotoxic Activity of Quassinoids from Brucea javanica (Data for related compounds)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Bruceoside B | HCT-8, HepG2, BGC-823, A549, SKVO3 | 0.12 - 9.3 | [5] |

| Bruceoside C | KB, A-549, RPMI, TE-671 | Potent cytotoxicity (exact values not specified) | [3][6] |

| Bruceosides D, E, F | Leukemia, NSCLC, Colon, CNS, Melanoma, Ovarian | log GI₅₀: -4.14 to -5.72 | [2] |

Anti-Inflammatory Activity

Traditional use of Brucea javanica for inflammatory conditions like dysentery suggests the presence of potent anti-inflammatory compounds.[1] Studies on Brucea javanica oil emulsion (BJOE), which contains this compound, have shown significant anti-inflammatory effects in models of ulcerative colitis by inhibiting the NF-κB signaling pathway.[7] Other quassinoids isolated from the plant have demonstrated the ability to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages, a key indicator of anti-inflammatory activity.[5]

Table 2: Anti-inflammatory Activity of Quassinoids from Brucea javanica (Data for related compounds)

| Compound | Assay | IC₅₀ (µM) | Reference |

| Compound 8 (unnamed) | NO Production Inhibition (LPS-activated macrophages) | 1.9 | [5] |

| Compound 10 (unnamed) | NO Production Inhibition (LPS-activated macrophages) | 5.0 | [5] |

Note: Specific IC₅₀ values for the anti-inflammatory activity of this compound are not available in the reviewed literature. The data presented is for other quassinoids from the same source.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on studies of similar compounds from Brucea javanica, the following general methodologies can be adapted for its investigation.

Isolation and Purification of this compound

A common method for isolating quassinoid glycosides like this compound from Brucea javanica involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification:

Caption: General workflow for the isolation and purification of this compound.

Protocol Details:

-

Extraction: The dried and powdered seeds of Brucea javanica are typically extracted with methanol at room temperature. The solvent is then evaporated to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The butanol fraction is often enriched with glycosides like this compound.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate different fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column to yield the pure compound. Purity is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).[5]

In Vitro Cytotoxicity Assay

The cytotoxic effects of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

Protocol Details:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound and incubated for 24, 48, or 72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize MTT into formazan crystals.

-

Formazan Solubilization: The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Workflow for Nitric Oxide Inhibition Assay:

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Protocol Details:

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a short period.

-

Stimulation: Cells are then stimulated with LPS (lipopolysaccharide) to induce an inflammatory response and NO production.

-

Incubation: The cells are incubated for approximately 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Potential Mechanisms of Action: Signaling Pathways

While the precise molecular targets of this compound are not yet fully elucidated, studies on other quassinoids from Brucea javanica suggest that its anti-cancer and anti-inflammatory effects are likely mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers. Several compounds from Brucea javanica have been shown to inhibit the NF-κB pathway.[7][8]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling, which plays a role in both inflammation and cancer progression. Brusatol, another quassinoid from Brucea javanica, has been shown to abolish the JAK2/STAT3 signaling pathway.[9] It is plausible that this compound may exert similar effects.

Caption: Hypothesized inhibition of the JAK/STAT signaling pathway by this compound.

p53/MAPK Signaling Pathway

The p53 tumor suppressor pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade are central to the regulation of cell cycle, apoptosis, and stress responses. Network pharmacology studies have suggested that the anti-cancer effects of compounds in Brucea javanica oil, including this compound, may be mediated through the p53/MAPK1 pathway.[4]

Caption: Hypothesized modulation of the p53/MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a quassinoid glycoside from the traditional Chinese medicine Brucea javanica, holds therapeutic promise, particularly in the fields of oncology and inflammation. While direct evidence for its efficacy and mechanism of action is currently limited, the well-documented activities of related compounds from the same plant provide a strong rationale for further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining the IC₅₀ values of this compound against a broad panel of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and the direct effects of this compound on signaling pathways such as NF-κB, JAK/STAT, and p53/MAPK using techniques like Western blotting, reporter assays, and transcriptomics.

-

In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory effects of this compound in relevant animal models to establish its preclinical efficacy and safety profile.

-

Synergistic Effects: Investigating the potential for this compound to act synergistically with existing chemotherapeutic or anti-inflammatory drugs.

A more in-depth understanding of this compound will be crucial for unlocking its full potential and translating its traditional use into evidence-based modern medicine.

References

- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 2. Bruceosides D, E, and F, three new cytotoxic quassinoid glucosides from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor agents, 127. Bruceoside C, a new cytotoxic quassinoid glucoside, and related compounds from Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Study on the Mechanism of Yadanzi Oil in Treating Lung Cancer Based on Network Pharmacology and Molecular Docking Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactive quassinoids from the seeds of Brucea javanica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-inflammatory effects of Brucea javanica oil emulsion by suppressing NF-κB activation on dextran sulfate sodium-induced ulcerative colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-kappaB inhibitors from Brucea javanica exhibiting intracellular effects on reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Yadanzioside L: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside L is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr. This document provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its anticancer and antiviral activities. Quantitative data from in vitro studies are presented, alongside detailed representative experimental protocols and a proposed mechanism of action involving key signaling pathways. This technical guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a member of the quassinoid family, a group of bitter, tetracyclic triterpenoids known for their diverse and potent biological activities.[1] Isolated from Brucea javanica, a plant used in traditional Chinese medicine, this compound has emerged as a compound of interest due to its demonstrated pharmacological effects, particularly in the realms of oncology and virology.[1][2] This guide synthesizes the available scientific literature to provide an in-depth technical overview of its pharmacological properties.

Quantitative Pharmacological Data

The biological activity of this compound has been quantified in several in vitro studies. The following tables summarize the key findings.

Table 1: Anticancer Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| A549 (Human Lung Carcinoma) | Cell Proliferation Assay | IC₅₀ (48h) | 18.7 ± 1.2 µM | [Vulcanchem] |

| A549 (Human Lung Carcinoma) | Apoptosis Assay | % Apoptosis Induction | 43.2% | [Vulcanchem] |

Table 2: Antiviral Activity of this compound

| Virus | Assay Type | Parameter | Value | Reference |

| Tobacco Mosaic Virus (TMV) | Half-leaf method | IC₅₀ | 4.86 µM | [MedchemExpress] |

Mechanism of Action: Anticancer Effects

Current evidence suggests that the anticancer activity of this compound in lung cancer cells is mediated through the modulation of the TP53 and MAPK1 signaling pathways. Studies on the broader chemical constituents of Brucea javanica oil emulsion, which includes this compound, have indicated that these compounds can inhibit the proliferation of lung cancer cells by upregulating the tumor suppressor protein p53 and downregulating Mitogen-Activated Protein Kinase 1 (MAPK1, also known as ERK2).